Therafectin

Vue d'ensemble

Description

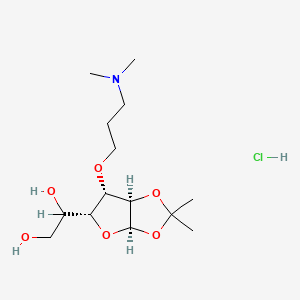

Amiprilose est un glucide synthétique de formule moléculaire C14H27NO6 et de masse molaire de 305,37 g/mol . Il est connu pour ses propriétés immunomodulatrices et anti-inflammatoires . Le composé a été étudié pour ses applications thérapeutiques potentielles, notamment dans le traitement de l'arthrite inflammatoire .

Mécanisme D'action

Target of Action

Amiprilose primarily targets hyperproliferative cell types , including psoriatic skin cells . It interacts with these cells to inhibit their proliferation, thereby playing a significant role in managing conditions characterized by abnormal cell growth.

Mode of Action

Amiprilose’s mode of action is believed to be extracellular . It interacts with its targets, leading to changes in cell morphology. For instance, in fibroblasts, concentrations of amiprilose between 0.1 and 0.5% result in the development of large intracellular vacuoles .

Biochemical Pathways

Amiprilose is known to inhibit the synthesis of prostaglandins by blocking cyclooxygenase . This enzyme converts arachidonic acid to cyclic endoperoxides, which are precursors of prostaglandins. By inhibiting this pathway, amiprilose exerts its anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory actions .

Result of Action

The action of amiprilose leads to a number of molecular and cellular effects. It inhibits the proliferation of hyperproliferative cells, including psoriatic skin cells . In addition, it induces changes in cell morphology, such as the development of large intracellular vacuoles in fibroblasts . These effects contribute to its potential therapeutic applications.

Action Environment

The action of amiprilose can be influenced by various environmental factors. For instance, the concentration of the drug can affect its toxicity and efficacy. Concentrations greater than 5% were found to be toxic . Therefore, the environment in which amiprilose is administered, including the concentration and the presence of other substances, can significantly influence its action and effectiveness.

Analyse Biochimique

Biochemical Properties

Amiprilose interacts with various biomolecules in the body. It has been shown to have regulatory effects on cytokines, which are proteins that play a crucial role in cellular signaling

Cellular Effects

Amiprilose has been found to have a variety of effects on cells. It has been shown to inhibit the proliferation of hyperproliferative cell types, including psoriatic skin cells . This suggests that Amiprilose may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amiprilose have been observed to change over time . It has been found to be non-toxic to fibroblasts and keratinocytes at concentrations of 0.1% (wt/vol) and lower . Higher concentrations have been found to result in changes in fibroblast morphology and toxicity .

Metabolic Pathways

It is known to have effects on cytokine regulation , suggesting that it may interact with enzymes or cofactors involved in these pathways.

Méthodes De Préparation

La voie de synthèse implique généralement l'utilisation de chlorhydrate de 1,2-O-isopropylidène-3-O-[3’-(N,N-diméthylamino)propyl]-α-D-glucofuranose comme intermédiaire clé . Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le méthanol et l'éthanol, et les réactions sont effectuées à des températures contrôlées pour garantir l'obtention du produit souhaité .

Analyse Des Réactions Chimiques

Amiprilose subit diverses réactions chimiques, notamment :

Oxydation : Amiprilose peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l'amiprilose en ses alcools correspondants.

Substitution : Amiprilose peut subir des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénures . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Amiprilose a été largement étudié pour ses applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action d'amiprilose implique son interaction avec les voies cellulaires qui régulent l'inflammation et les réponses immunitaires . Il a été démontré qu'il inhibait la prolifération des types cellulaires hyperprolifératifs, tels que les cellules cutanées psoriasiques . Amiprilose exerce ses effets en modulant l'activité des cytokines et des enzymes impliquées dans le processus inflammatoire, telles que la phospholipase A2 . Cette modulation entraîne une réduction de la synthèse des eicosanoïdes pro-inflammatoires .

Applications De Recherche Scientifique

Amiprilose has been extensively studied for its scientific research applications, including:

Chemistry: Used as a model compound in carbohydrate chemistry to study reaction mechanisms and synthetic methodologies.

Biology: Investigated for its effects on cell proliferation and differentiation, particularly in skin cells.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis.

Comparaison Avec Des Composés Similaires

Amiprilose peut être comparé à d'autres composés similaires, tels que :

Sulfate de chondroïtine : Similaire à l'amiprilose dans son utilisation pour la santé des articulations, mais diffère par sa composition moléculaire et son mécanisme d'action.

Acide hyaluronique : Partage des propriétés anti-inflammatoires avec l'amiprilose, mais est principalement utilisé pour ses propriétés viscoélastiques dans les applications médicales.

Amiprilose est unique en raison de sa structure spécifique, qui lui permet d'interagir avec les voies cellulaires d'une manière distincte, ce qui conduit à ses puissants effets immunomodulateurs et anti-inflammatoires .

Propriétés

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNRORZRFGUAKL-ADMBVFOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56824-20-5 (Parent) | |

| Record name | Amiprilose hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

341.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60414-06-4, 56824-20-5 | |

| Record name | Amiprilose hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiprilose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPRILOSE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.